(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole

Übersicht

Beschreibung

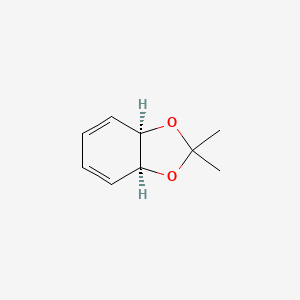

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole is an organic compound characterized by its unique bicyclic structure. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure features a dioxole ring fused with a benzene ring, making it a versatile intermediate in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized catalysts in these reactors enhances the efficiency of the process, allowing for large-scale production with minimal by-products.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-rich dioxole ring undergoes regioselective substitution reactions with nucleophiles. Fluorination at the 5-position has been achieved using hydrogen fluoride (HF) in toluene, yielding fluorinated derivatives while retaining the bicyclic structure .

Key example :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Fluorination at C5 | HF, toluene, 15°C | (3aS,4S,5S,7aR)-2,2-Dimethyl-5-fluoro-3a,4,5,7a-tetrahydro-1,3-benzodioxol-4-ol | 85% |

Substitution with other nucleophiles (e.g., alcohols, amines) typically requires acid or base catalysis to activate the electrophilic carbon centers .

Ring-Opening Reactions

The dioxole ring undergoes cleavage under acidic or oxidative conditions. For example:

- Acid-catalyzed hydrolysis : Reaction with aqueous HCl opens the dioxole ring to form cis-dihydrocatechol derivatives .

- Oxidative cleavage : Treatment with ozone or potassium permanganate (KMnO₄) breaks the double bond in the dihydrobenzodioxole system, producing diketones or carboxylic acids .

Experimental data :

Stereochemical Influence on Reactivity

The stereochemistry of the bicyclic system significantly impacts reaction pathways:

- Epoxidation : The transannular double bond reacts with peracids (e.g., mCPBA) to form epoxides with retained stereochemistry at C3a and C7a .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond selectively, yielding a saturated bicyclic structure with cis stereochemistry .

Example :

Epoxidation of (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole produces a single epoxide diastereomer due to steric constraints from the methyl groups .

Functionalization via Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution at the 5- and 7-positions due to electron-donating effects from the dioxole oxygen atoms. Nitration and bromination reactions proceed under mild conditions:

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole in cancer research. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been demonstrated to exhibit cytotoxic effects against HepG2 and MDA-MB-231 cells with IC50 values of 2.57 µM and lower . These findings suggest that the compound may play a role in developing new anticancer therapies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the modulation of apoptotic pathways. Studies indicate that it may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 . This dual action could make it a valuable candidate for further development in targeted cancer therapies.

Nanotechnology

Phenolic-enabled Nanotechnology

The compound's phenolic structure positions it as an essential component in phenolic-enabled nanotechnology (PEN). This technology leverages the unique properties of phenolics for biomedical applications. The versatility of this compound allows for its incorporation into nanocarriers for drug delivery systems. These systems can enhance the bioavailability and efficacy of therapeutic agents by providing controlled release profiles and targeting specific tissues .

Applications in Biosensing and Bioimaging

In addition to drug delivery, the compound can be utilized in biosensing applications due to its ability to interact with biological molecules. This interaction can be harnessed for developing biosensors that detect specific biomolecules or pathogens. Furthermore, when integrated into imaging agents, it enhances contrast in bioimaging techniques .

Biochemistry

Biochemical Tools

this compound serves as a biochemical tool for studying metabolic pathways. Its structural features allow researchers to investigate the effects of phenolic compounds on cellular metabolism and energy production. For example, studies have shown that compounds similar to this benzodioxole can induce reactive oxygen species (ROS) production in fungi like Penicillium digitatum, affecting their metabolic balance .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Cytotoxicity against HepG2 and MDA-MB-231 cells |

| Nanotechnology | Drug delivery systems | Enhanced bioavailability and controlled release |

| Biosensing | Detection of biomolecules | Potential for developing sensitive biosensors |

| Bioimaging | Imaging agents | Improved contrast in imaging techniques |

| Biochemical Research | Study of metabolic pathways | Induction of ROS production affecting metabolism |

Wirkmechanismus

The mechanism by which (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the enzyme’s conformation and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S,3aS,7aR)-3-Butylhexahydrophthalide: Known for its sweet, warm, and slightly medicinal odor.

Sch 58775: A complex oligosaccharide with diverse biological activities.

(1S)-3-[2-[(3aS,7aR)-1-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol:

Uniqueness

What sets (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole apart from similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and a subject of interest in both academic and industrial research.

Biologische Aktivität

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole, a compound belonging to the benzodioxole class, has garnered attention in recent research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 168.19 g/mol

- CAS Number : 121651-99-8

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

-

Antioxidant Activity :

- The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

-

Estrogen Receptor Modulation :

- Similar to other compounds in the benzodioxole class, it may interact with estrogen receptors (ERs), potentially influencing estrogen-dependent pathways. This interaction could have implications for conditions such as breast cancer and other hormone-related disorders.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic effects in inflammatory diseases.

-

Neuroprotective Properties :

- There is emerging evidence that suggests neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.

Biological Activity Data Table

Case Study 1: Antioxidant Efficacy

A study conducted on cultured human cells demonstrated that this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests a protective role against oxidative damage.

Case Study 2: Estrogenic Activity

In vitro assays revealed that the compound acted as a partial agonist at estrogen receptors. This was evidenced by increased proliferation of estrogen-sensitive breast cancer cell lines when treated with varying concentrations of the compound. The study highlighted the need for further investigation into the implications of this activity in cancer therapy.

Case Study 3: Anti-inflammatory Potential

In an animal model of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling compared to controls. These findings support its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

(3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRDXQUMUWLWAY-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=CC=CC2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2C=CC=C[C@@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450753 | |

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80409-75-2 | |

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.